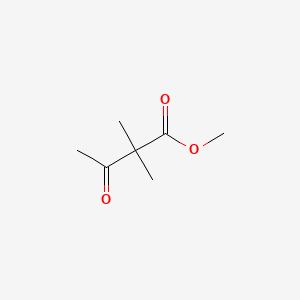
9-Octadecenoic acid (9Z)-, isooctyl ester
Übersicht
Beschreibung
9-Octadecenoic acid (9Z)-, isooctyl ester, also known as isooctyl oleate, is a fatty acid ester that is commonly used in various scientific research applications. This compound has gained significant attention due to its unique properties, including its chemical structure, which makes it an ideal candidate for use in a wide range of research studies.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester is not fully understood, but it is believed to act as a lipid mediator and signaling molecule in various biological processes. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Biochemische Und Physiologische Effekte
9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester has been shown to have a number of biochemical and physiological effects, including the regulation of lipid metabolism, the promotion of insulin sensitivity, and the inhibition of inflammation. This compound has also been shown to have antioxidant properties, which may play a role in protecting against oxidative stress and related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester in lab experiments is its high solubility in organic solvents, which makes it easy to work with. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may be dependent on the specific biological system being studied.
Zukünftige Richtungen
There are a number of potential future directions for research involving 9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester. These include further studies on its mechanism of action and its effects on various biological systems. Additionally, this compound may be useful in the development of new drugs and therapies for a range of diseases, including metabolic disorders and inflammation-related conditions. Further research is needed to fully understand the potential applications of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (9Z)-, 9-Octadecenoic acid (9Z)-, isooctyl ester ester has been used in various scientific research applications, including as a solvent for lipid-soluble compounds, a carrier for drug delivery, and as a substrate for enzyme-catalyzed reactions. This compound has also been used in studies related to the metabolism of fatty acids and lipid signaling pathways.
Eigenschaften
IUPAC Name |
6-methylheptyl octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUIGQBKPDQYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecenoic acid (9Z)-, isooctyl ester | |
CAS RN |
26761-50-2 | |
| Record name | 9-Octadecenoic acid (9Z)-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isooctyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















